Cas no 1535214-59-5 (3,3-Difluoro-2-oxopent-4-enoic acid)

3,3-Difluoro-2-oxopent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 3,3-Difluoro-2-oxopent-4-enoic acid
-
- インチ: 1S/C5H4F2O3/c1-2-5(6,7)3(8)4(9)10/h2H,1H2,(H,9,10)
- InChIKey: JZJKWSHAAKTYOF-UHFFFAOYSA-N
- ほほえんだ: FC(C=C)(C(C(=O)O)=O)F
計算された属性
- せいみつぶんしりょう: 150.01285031g/mol
- どういたいしつりょう: 150.01285031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 54.4
3,3-Difluoro-2-oxopent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12158-1g |
3,3-difluoro-2-oxopent-4-enoic acid |
1535214-59-5 | 95% | 1g |
$2350 | 2023-09-07 |
3,3-Difluoro-2-oxopent-4-enoic acid 関連文献
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
3,3-Difluoro-2-oxopent-4-enoic acidに関する追加情報
3,3-Difluoro-2-Oxopent-4-Enoic Acid (CAS No. 1535214-59-5): A Comprehensive Overview
3,3-Difluoro-2-Oxopent-4-Enoic Acid, also known by its CAS number 1535214-59-5, is a fluorinated enoic acid with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique chemical properties, which make it a valuable tool in fields such as drug discovery, material science, and environmental chemistry. Recent advancements in synthetic methodologies and its application in bioactive compounds have further highlighted its importance in modern research.
The molecular structure of 3,3-Difluoro-2-Oxopent-4-Enoic Acid is characterized by a pentenoic acid backbone with two fluorine atoms attached to the third carbon atom. This fluorination not only enhances the compound's stability but also imparts unique electronic properties that are advantageous in chemical reactions. The presence of the ketone group at the second carbon further contributes to its reactivity, making it a versatile building block in organic synthesis.
Recent studies have explored the synthesis of 3,3-Difluoro-2-Oxopent-4-Enoic Acid through various routes, including enantioselective methods and catalytic processes. For instance, researchers have employed transition metal catalysts to achieve high yields and enantioselectivity in its preparation. These advancements have not only improved the efficiency of synthesis but also opened new avenues for its application in asymmetric catalysis and drug design.
In terms of applications, 3,3-Difluoro-2-Oxopent-4-Enoic Acid has shown promise in the development of bioactive compounds with potential therapeutic effects. Its fluorinated structure has been linked to enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability. For example, recent research has demonstrated its role as a precursor in the synthesis of antiviral agents and anticancer drugs.
Beyond pharmacology, this compound has also found applications in material science. Its ability to participate in polymerization reactions has led to the development of novel polymeric materials with tailored properties. These materials exhibit improved thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and electronics.
Environmental scientists have also taken interest in 3,3-Difluoro-2-Oxopent-4-Enoic Acid due to its role in degradation studies and pollution control. Its ability to act as a catalyst in the breakdown of persistent organic pollutants has been explored in recent environmental chemistry research.
Recent breakthroughs have further expanded our understanding of this compound's potential. For instance, studies utilizing computational chemistry have provided insights into its electronic structure and reactivity at the molecular level. These findings have facilitated the design of more efficient synthetic pathways and predictive models for its behavior in different chemical environments.
In conclusion, 3,3-Difluoro-2-Oxopent-4-Eonoic Acid (CAS No. 1535214 59 5) stands as a testament to the ongoing advancements in chemical research. Its unique properties and versatile applications continue to make it a focal point for scientists across multiple disciplines.
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